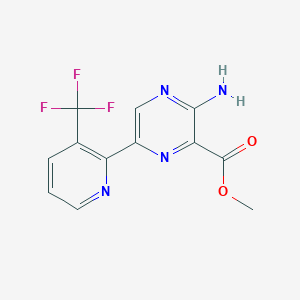
N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-ブロモ-2-(2-クロロピリミジン-4-イル)アセチル)-2-フルオロフェニル)-2,6-ジフルオロベンゼンスルホンアミドは、化学、生物学、医学、産業など様々な分野で潜在的な用途を持つ複雑な有機化合物です。
合成方法
合成ルートと反応条件
N-(3-(2-ブロモ-2-(2-クロロピリミジン-4-イル)アセチル)-2-フルオロフェニル)-2,6-ジフルオロベンゼンスルホンアミドの合成は、通常、入手容易な前駆体から出発して複数の段階を伴います。主なステップには次のものがあります。
ピリミジン環の形成: これは、適切なアミンと塩素化ピリミジン誘導体の反応によって達成できます。
ブロモおよびクロロ置換基の導入: このステップでは、臭素および塩素などの試薬を用いたハロゲン化反応を行います。
アセチル化とスルホン化: アセチル基はアセチル化反応によって導入され、スルホンアミド基はスルホン化試薬を用いて添加されます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成ルートの最適化が含まれる場合があります。これには、触媒、制御された反応条件(温度、圧力、pH)、結晶化やクロマトグラフィーなどの精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate amines with chlorinated pyrimidine derivatives.
Introduction of the bromo and chloro substituents: This step involves halogenation reactions using reagents such as bromine and chlorine.
Acetylation and sulfonation: The acetyl group is introduced through acetylation reactions, while the sulfonamide group is added using sulfonation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
化学反応の分析
反応の種類
N-(3-(2-ブロモ-2-(2-クロロピリミジン-4-イル)アセチル)-2-フルオロフェニル)-2,6-ジフルオロベンゼンスルホンアミドは、次のような様々な化学反応を起こす可能性があります。
置換反応: ハロゲン原子の存在により、この化合物は求核置換反応と求電子置換反応に参加できます。
酸化と還元: この化合物に存在する官能基は、適切な条件下で酸化または還元される可能性があります。
カップリング反応: この化合物中の芳香族環は、他の芳香族または脂肪族化合物とのカップリング反応を起こす可能性があります。
一般的な試薬と条件
置換反応: 水酸化ナトリウム、炭酸カリウム、様々な求核試薬または求電子試薬などの試薬。
酸化: 過マンガン酸カリウム、三酸化クロムなどの試薬。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウムなどの試薬。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、置換反応は様々な置換誘導体を生成する可能性があり、酸化と還元反応は化合物に存在する官能基を変更する可能性があります。
科学研究の応用
N-(3-(2-ブロモ-2-(2-クロロピリミジン-4-イル)アセチル)-2-フルオロフェニル)-2,6-ジフルオロベンゼンスルホンアミドは、科学研究においていくつかの応用があります。
化学: 医薬品や農薬を含むより複雑な分子の合成における中間体として使用されます。
医学: 特に細胞増殖やシグナル伝達経路に関連する疾患の治療における潜在的な治療効果について研究されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving cell proliferation and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(3-(2-ブロモ-2-(2-クロロピリミジン-4-イル)アセチル)-2-フルオロフェニル)-2,6-ジフルオロベンゼンスルホンアミドの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、次のように作用する可能性があります。
酵素の阻害: 酵素の活性部位に結合してその活性を阻害します。
シグナル伝達経路の調節: 細胞シグナル伝達に関与する受容体やその他のタンパク質と相互作用し、その結果、下流の効果に影響を与えます。
遺伝子発現の変更: 細胞の成長、分化、アポトーシスに関連する遺伝子の発現に影響を与えます。
類似化合物との比較
類似化合物
- N-(3-(2-ブロモ-2-(2-クロロピリミジン-4-イル)アセチル)-2-クロロフェニル)プロパン-1-スルホンアミド
- 5-ブロモ-2-クロロ-N-シクロペンチルピリミジン-4-アミン
独自性
N-(3-(2-ブロモ-2-(2-クロロピリミジン-4-イル)アセチル)-2-フルオロフェニル)-2,6-ジフルオロベンゼンスルホンアミドは、ハロゲン原子と官能基の特定の組み合わせによって独特です。これにより、独自の反応性と潜在的な用途が実現します。その構造は多様な化学修飾と相互作用を可能にするため、様々な研究や産業の文脈で貴重な化合物となっています。
特性
IUPAC Name |
N-[3-[2-bromo-2-(2-chloropyrimidin-4-yl)acetyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClF3N3O3S/c19-14(12-7-8-24-18(20)25-12)16(27)9-3-1-6-13(15(9)23)26-30(28,29)17-10(21)4-2-5-11(17)22/h1-8,14,26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWGEWAEPJZUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F)C(=O)C(C3=NC(=NC=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)





![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)


